

Comparison of spectroscopic data of 5-Butyl-2-ethylphenol with related compounds

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Compound of Interest

Compound Name: 5-Butyl-2-ethylphenol

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Spectroscopic Analysis of 5-Butyl-2-ethylphenol: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **5-Butyl-2-ethylphenol** alongside a series of structurally related alkylphenols. By examining the spectral nuances of these compounds, researchers can gain a deeper understanding of structure-property relationships, which is crucial for compound identification, purity assessment, and the prediction of chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of alkylphenols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **5-Butyl-2-ethylphenol** and a selection of related compounds. This comparative approach highlights the influence of the position and nature of alkyl substituents on the spectral properties.

Note: Experimental spectroscopic data for **5-Butyl-2-ethylphenol** was not readily available in public databases. The data presented here is predicted based on established substituent effects on the phenol ring and by comparison with structurally similar compounds.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for **5-Butyl-2-ethylphenol** and Related Compounds in CDCl₃.

Compound	Ar-H	-OH	-CH ₂ - (Ethyl)	-CH ₃ (Ethyl)	Butyl Group Protons
5-Butyl-2-ethylphenol (Predicted)	~6.9 (d), ~6.8 (dd), ~6.6 (d)	~4.7 (s)	~2.6 (q)	~1.2 (t)	~2.5 (t, α-CH ₂), ~1.6 (m, β-CH ₂), ~1.4 (m, γ-CH ₂), ~0.9 (t, δ-CH ₃)
2-Ethylphenol[1]	7.14, 7.08, 6.89, 6.76	4.80	2.64	1.24	-
4-Ethylphenol	7.04 (d), 6.73 (d)	4.53 (s)	2.55 (q)	1.18 (t)	-
2-sec-Butylphenol[2]	7.16, 7.06, 6.91, 6.75	4.77	-	-	2.96 (m, α-CH), 1.63 (m, β-CH ₂), 1.24 (d, γ-CH ₃), 0.87 (t, δ-CH ₃)
3-tert-Butylphenol[3]	7.1-6.7 (m)	~5.0 (s)	-	-	1.3 (s, t-butyl)
5-Amino-2-ethylphenol[4]	6.83 (d), 6.24 (d)	-	2.52 (q)	1.15 (t)	-

¹³C NMR Data

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) for **5-Butyl-2-ethylphenol** and Related Compounds in CDCl_3 .

Compound	C-1 (C-OH)	C-2 (C-Et)	C-3	C-4	C-5 (C-Bu)	C-6	-CH ₂ - (Ethyl)	-CH ₃ (Ethyl)	Butyl Group Carbons
5-Butyl-2-ethylphenol (Predicted)	~152	~128	~129	~121	~142	~115	~23	~14	~35 (α), ~34 (β), ~22 (γ), ~14 (δ)
2-Ethylphenol[5]	152.1	127.0	128.4	120.7	127.0	115.0	22.8	13.9	-
4-Ethylphenol[6]	153.1	129.0	115.4	136.8	115.4	129.0	28.0	15.8	-
2-tert-Butylphenol[7]	152.4	135.9	126.3	120.0	126.3	114.9	-	-	34.2 (C), 29.4 (CH_3)
2,5-Dimethylphenol[8]	151.8	123.7	130.3	121.0	136.6	115.8	-	-	-

IR Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for **5-Butyl-2-ethylphenol** and Related Compounds.

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
5-Butyl-2-ethylphenol (Predicted)	~3400 (broad)	~3050-3000	2960-2850	~1600, ~1500	~1230
2-Ethylphenol[9][10]	~3450 (broad)	~3040	2965, 2930, 2870	1591, 1495	~1220
2-n-Butylphenol[9]	~3450 (broad)	~3040	2958, 2930, 2870, 2996	1582, 1651, 1495	~1220
4-Ethylphenol[11]	~3350 (broad)	~3030	2960, 2930, 2870	~1610, ~1515	~1225

Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) for **5-Butyl-2-ethylphenol** and Related Compounds (Electron Ionization).

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
5-Butyl-2-ethylphenol (Predicted)	178	163 ([M-CH ₃] ⁺), 149 ([M-C ₂ H ₅] ⁺), 135 ([M-C ₃ H ₇] ⁺), 121 ([M-C ₄ H ₉] ⁺)
2-Ethylphenol[12]	122	107 ([M-CH ₃] ⁺), 91, 77
2,5-Diethylphenol[13]	150	135 ([M-CH ₃] ⁺), 121 ([M-C ₂ H ₅] ⁺)
2-tert-Butyl-4-ethylphenol[14]	178	163 ([M-CH ₃] ⁺), 149, 121

Experimental Protocols

Standardized experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were co-added.
- **^{13}C NMR Spectroscopy:** Spectra were acquired on the same 400 MHz spectrometer (at a frequency of 100 MHz for ^{13}C). A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. For solid samples, a potassium bromide (KBr) pellet was prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
- **Data Acquisition:** Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} . A resolution of 4 cm^{-1} was used, and 32 scans were co-added to improve the signal-to-noise ratio.

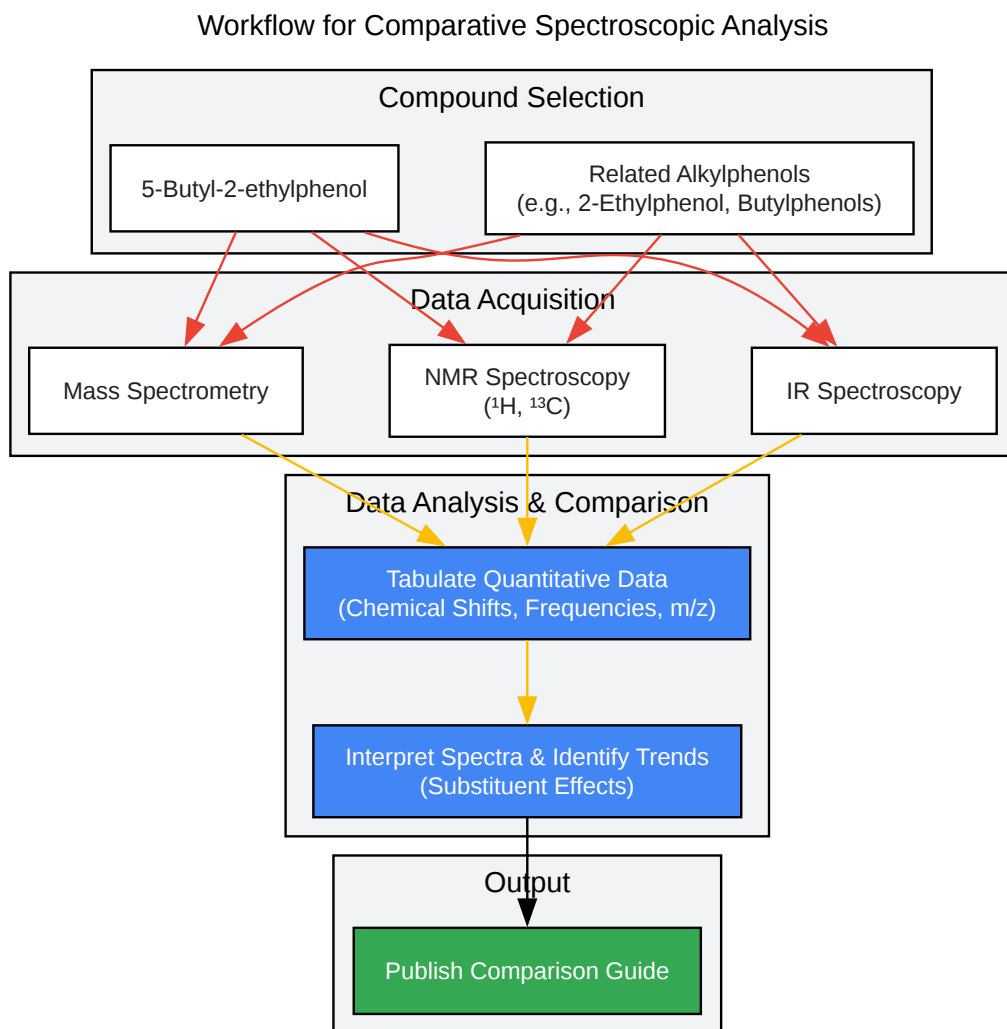
Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- **Ionization:** Electron ionization (EI) was performed at a standard energy of 70 eV.

- Mass Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400 amu using a quadrupole mass analyzer.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data, from sample selection to data interpretation.



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Caption: Logical workflow for the comparative spectroscopic analysis of chemical compounds.

This guide provides a foundational framework for the spectroscopic comparison of **5-Butyl-2-ethylphenol** with its structural analogs. The presented data and protocols offer a valuable resource for researchers in the field of drug development and chemical analysis, facilitating more accurate and efficient compound characterization.

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